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molecular formula C8H10N2O B8723975 5-Methyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridin-4(5H)-one

5-Methyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridin-4(5H)-one

Cat. No. B8723975
M. Wt: 150.18 g/mol
InChI Key: BZJNJSTYUAXHTE-UHFFFAOYSA-N
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Patent
US06465507B2

Procedure details

To a stirred solution of lithium bis(trimethylsilyl)amide (11 mL of 1 M solution in THF) cooled to −78° C. under nitrogen was added dropwise a solution of tosylmethyl isocyanide (1.9 g, 10 mmol) in THF (45 mL). After stirring for 40 minutes at −78° C., a solution of 1-methyl-5,6-dihydro-1H-pyridin-2-one (1.1 g, 10 mmol) in THF (10 mL) was added and the mixture was stirred at room temperature for overnight. The reaction was concentrated and the residue was partitioned between water (150 mL) and dichloromethane (150 mL). The aqueous was extracted with dichloromethane (3×). The combined organic layers were concentrated and dried under high vacuum. The resulting foam was recrystallized from dichloromethane to give 633 mg (42%) of 5-methyl-2,5,6,7-tetrahydro-pyrrolo[3,4-c]pyridin-4-one as a light yellow solid.
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
solvent
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[Si]([N-][Si](C)(C)C)(C)C.[Li+].S([CH2:21][N+:22]#[C-:23])(C1C=CC(C)=CC=1)(=O)=O.[CH3:24][N:25]1[CH2:30][CH2:29][CH:28]=[CH:27][C:26]1=[O:31]>C1COCC1>[CH3:24][N:25]1[CH2:30][CH2:29][C:28]2=[CH:21][NH:22][CH:23]=[C:27]2[C:26]1=[O:31] |f:0.1|

Inputs

Step One
Name
Quantity
11 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Step Two
Name
Quantity
1.9 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)C[N+]#[C-]
Name
Quantity
45 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
1.1 g
Type
reactant
Smiles
CN1C(C=CCC1)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for 40 minutes at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water (150 mL) and dichloromethane (150 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous was extracted with dichloromethane (3×)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated
CUSTOM
Type
CUSTOM
Details
dried under high vacuum
CUSTOM
Type
CUSTOM
Details
The resulting foam was recrystallized from dichloromethane

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
CN1C(C=2C(CC1)=CNC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 633 mg
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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